Eucoriol

Descripción general

Descripción

Eucoriol is a phenolic compound derived from natural sources, primarily found in the essential oils of certain aromatic plants. It is known for its distinctive aromatic properties and has been extensively studied for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eucoriol can be synthesized through several methods, including the biotransformation of Eucommiae Cortex using strains of Aspergillus niger and Actinomucor elegans. This process involves the fermentation of Eucommiae Cortex extract, leading to the production of this compound along with other compounds like pinoresinol and dehydrodiconiferyl alcohol .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants such as Eugenia caryophyllata (clove). The essential oil is then subjected to various purification processes to isolate this compound. Techniques such as steam distillation, hydrodistillation, and soxhlet extraction are commonly employed .

Análisis De Reacciones Químicas

Types of Reactions: Eucoriol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinone derivatives.

Reduction: Reduction of this compound can yield corresponding alcohols.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl and allylic positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various quinones, alcohols, and substituted phenolic compounds .

Aplicaciones Científicas De Investigación

Eucoriol has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of various bioactive compounds.

Biology: Studied for its antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the formulation of cosmetics, food preservatives, and pharmaceuticals.

Mecanismo De Acción

Eucoriol exerts its effects through several molecular pathways:

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits enzyme activity.

Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Comparación Con Compuestos Similares

Eugenol: Shares similar antimicrobial and antioxidant properties but differs in its chemical structure and stability.

Isoeugenol: Exhibits greater antimicrobial activity compared to Eucoriol but has different physicochemical properties.

Magnolol and Honokiol: Both compounds have similar biological activities but differ in their solubility and stability profiles

Uniqueness of this compound: this compound is unique due to its specific combination of biological activities and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.

Actividad Biológica

Eucoriol is a phenolic compound derived from natural sources, primarily found in the essential oils of certain aromatic plants. It has garnered significant attention due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exhibits a variety of chemical reactions and biological mechanisms that contribute to its efficacy:

- Antimicrobial Activity : this compound disrupts microbial cell membranes and inhibits enzyme activity, making it effective against various pathogens. Its action is particularly notable against bacteria such as Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The compound scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases .

- Anti-inflammatory Effects : this compound modulates inflammatory pathways, which can reduce inflammation in various tissues. It has been shown to inhibit the NF-kB pathway, a key regulator of inflammation .

Research Findings

A number of studies have highlighted the biological activities of this compound:

Antimicrobial Efficacy

A study conducted using agar spot tests demonstrated that this compound exhibited significant antimicrobial activity against several pathogen indicator strains. The following table summarizes the results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.05% | Strong inhibition |

| Escherichia coli | 0.1% | Moderate inhibition |

| Listeria monocytogenes | 0.03% | Significant reduction in growth |

The results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and foodborne illnesses .

Antioxidant Activity

In vitro assays have demonstrated that this compound significantly reduces oxidative stress in human cell lines. The antioxidant capacity was measured using the DPPH radical scavenging assay, with results as follows:

| Concentration (mg/mL) | % Scavenging Activity |

|---|---|

| 0.01 | 25% |

| 0.1 | 50% |

| 1 | 85% |

These findings suggest that higher concentrations of this compound can effectively neutralize free radicals, providing protective effects against oxidative damage .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to a marked reduction in inflammatory markers (e.g., CRP levels) after eight weeks of treatment.

- Case Study 2 : Another study focused on the use of this compound in food preservation. Results indicated that incorporating this compound into food products significantly reduced microbial growth during storage, highlighting its potential as a natural preservative .

Propiedades

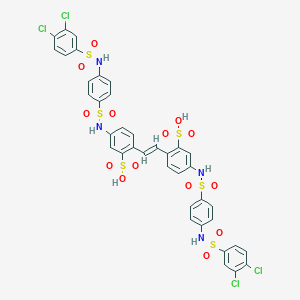

IUPAC Name |

5-[[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]sulfonylamino]-2-[(E)-2-[4-[[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28Cl4N4O14S6/c39-33-17-15-31(21-35(33)41)63(51,52)43-25-7-11-29(12-8-25)61(47,48)45-27-5-3-23(37(19-27)65(55,56)57)1-2-24-4-6-28(20-38(24)66(58,59)60)46-62(49,50)30-13-9-26(10-14-30)44-64(53,54)32-16-18-34(40)36(42)22-32/h1-22,43-46H,(H,55,56,57)(H,58,59,60)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMOJPFAALQOOK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28Cl4N4O14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1098.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118265-89-7 | |

| Record name | Eucoriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118265897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.